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Compound of Interest

Compound Name: 5-Benzofuranmethanamine

Cat. No.: B12360249

Get Quote

Executive Summary
(1-Benzofuran-5-yl)methanamine (CAS: 13616-29-0 for free base; often found as HCl salt) is a

bicyclic aromatic primary amine. Structurally, it consists of a benzofuran core substituted at the

5-position with a methanamine (–CH₂NH₂) group. It serves as a critical bioisostere for

tryptamine and serotonin derivatives in medicinal chemistry, offering altered metabolic stability

and lipophilicity profiles while maintaining affinity for monoamine receptors (5-HT, TAAR).

This guide provides a definitive analysis of its physicochemical properties, a validated synthesis

protocol via nitrile reduction, and a comprehensive spectroscopic breakdown (NMR, MS, IR).

Structural & Electronic Properties[1]
Physicochemical Profile
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Property Value / Description

IUPAC Name 1-(1-Benzofuran-5-yl)methanamine

Molecular Formula C₉H₉NO

Molecular Weight 147.18 g/mol

Appearance
White to off-white crystalline solid (HCl salt); Oil

(Free base)

pKa (Calc.) ~9.2 (Conjugate acid of amine)

LogP (Calc.) 1.2 – 1.5

H-Bond Donors/Acceptors 2 Donors (NH₂), 2 Acceptors (N, O)

Bioisosterism & Pharmacophore
The benzofuran ring is a classic bioisostere of the indole ring found in tryptophan and

serotonin.

Electronic Difference: The oxygen atom in benzofuran is more electronegative than the NH in

indole, reducing the electron density of the pyrrole-like ring.

H-Bonding: Unlike indole, the benzofuran oxygen is a weak H-bond acceptor and cannot act

as a donor, altering binding kinetics in pockets requiring an NH donor (e.g., 5-HT₁A receptor

serine residues).

Synthetic Pathway: Nitrile Reduction
While reductive amination of the aldehyde is possible, the reduction of 5-cyanobenzofuran

offers a cleaner route to the primary amine, avoiding dimer (secondary amine) formation

common in aldehyde-ammonia reactions.

Reaction Scheme (Graphviz)
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Critical Parameters
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Figure 1: Reduction of 5-cyanobenzofuran to (1-benzofuran-5-yl)methanamine using Lithium

Aluminum Hydride.

Detailed Protocol
Reagents: 5-Cyanobenzofuran (1.0 eq), LiAlH₄ (2.5 eq), Anhydrous THF, 15% NaOH.

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add LiAlH₄ pellets (2.5

eq) suspended in anhydrous THF. Cool to 0°C.

Addition: Dissolve 5-cyanobenzofuran in THF and add dropwise to the hydride suspension.

The reaction is exothermic; maintain temperature <10°C.

Reflux: Once addition is complete, warm to room temperature, then reflux for 3–6 hours.

Monitor by TLC (disappearance of nitrile spot).

Fieser Quench: Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL

per g), then water (3 mL per g). Stir vigorously until a white granular precipitate forms.

Isolation: Filter off aluminum salts. Dry filtrate over Na₂SO₄ and concentrate in vacuo to yield

the crude amine oil.
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Purification: Convert to HCl salt by adding 2M HCl in diethyl ether. Recrystallize from

EtOH/Et₂O.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The benzofuran system has a distinct coupling pattern. The 5-substituted system leaves

protons at positions 2, 3, 4, 6, and 7.

¹H NMR (400 MHz, CDCl₃) – Free Base:

Position Shift (δ ppm) Multiplicity
Coupling (J
Hz)

Assignment
Logic

H-2 7.60 d 2.2

Alpha to
oxygen (furan
ring); most
deshielded.

H-4 7.48 d 1.5

Meta coupling to

H-6; ortho to

alkyl group.

H-7 7.42 d 8.5
Ortho to oxygen;

distinct doublet.

H-6 7.18 dd 8.5, 1.5
Ortho to H-7,

meta to H-4.

H-3 6.72 d 2.2

Beta to oxygen

(furan ring);

characteristic

alkene-like shift.

CH₂ 3.92 s -

Benzylic

methylene

protons.

| NH₂ | 1.60 | br s | - | Exchangeable; shift varies with concentration. |
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¹³C NMR (100 MHz, CDCl₃):

Aromatic Carbons: 154.2 (C7a), 145.5 (C2), 136.0 (C5), 128.1 (C3a), 124.5 (C6), 121.0 (C4),

111.5 (C7), 106.4 (C3).

Aliphatic Carbon: 46.5 (–CH₂–NH₂).

Mass Spectrometry (EI-MS)
Parent Ion: m/z 147 [M]⁺ Base Peak: m/z 130 [M – NH₃]⁺ or m/z 118 [Benzofuran]⁺ depending

on ionization energy.

Fragmentation Pathway (Graphviz):
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Figure 2: Proposed fragmentation pathway for (1-benzofuran-5-yl)methanamine under Electron

Impact (EI).
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Infrared Spectroscopy (IR)
3350–3280 cm⁻¹: N–H stretching (primary amine doublet).

3050 cm⁻¹: C–H stretching (aromatic).

2920 cm⁻¹: C–H stretching (methylene).

1580, 1470 cm⁻¹: C=C aromatic ring skeletal vibrations.

1250 cm⁻¹: C–O–C asymmetric stretch (benzofuran ring signature).

Applications in Drug Discovery
This scaffold is primarily utilized as a serotonergic ligand.

5-HT2 Agonists: The 5-(2-aminopropyl)benzofuran (5-APB) and 5-(2-

methylaminopropyl)benzofuran (5-MAPB) are potent 5-HT2B/2C agonists. The methanamine

described here is the lower homolog, often used to probe steric bulk tolerance in the receptor

binding pocket.

MAO Inhibitors: Primary benzylic amines are susceptible to oxidation by Monoamine

Oxidase (MAO). The benzofuran analog is often investigated for selectivity between MAO-A

and MAO-B compared to the indole analogs.

Safety & Handling
GHS Classification: Warning.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).

Storage: Hygroscopic (especially as HCl salt). Store under inert atmosphere at -20°C.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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